N-(2-methoxy-4-nitrophenyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)pyrazine-2-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazine ring substituted with a carboxamide group and a 2-methoxy-4-nitrophenyl group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)pyrazine-2-carboxamide typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the para position, forming 2-methoxy-4-nitroaniline.
Coupling Reaction: The 2-methoxy-4-nitroaniline is then coupled with pyrazine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: N-(2-amino-4-nitrophenyl)pyrazine-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)pyrazine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects.
Comparison with Similar Compounds
N-(2-methoxy-4-nitrophenyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives:
N-(4-nitrophenyl)pyrazine-2-carboxamide: Lacks the methoxy group, which may affect its solubility and reactivity.
N-(2-methoxyphenyl)pyrazine-2-carboxamide: Lacks the nitro group, potentially altering its biological activity.
N-(2-methoxy-4-chlorophenyl)pyrazine-2-carboxamide: Substitutes the nitro group with a chlorine atom, which may change its chemical and biological properties.
These comparisons highlight the unique combination of functional groups in this compound, contributing to its distinct characteristics and applications.
Properties
Molecular Formula |
C12H10N4O4 |
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Molecular Weight |
274.23 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O4/c1-20-11-6-8(16(18)19)2-3-9(11)15-12(17)10-7-13-4-5-14-10/h2-7H,1H3,(H,15,17) |
InChI Key |
GMPMVYNECREBMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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